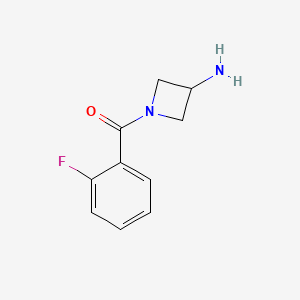
1-(2-Fluorobenzoyl)azetidin-3-amine
Descripción general
Descripción
1-(2-Fluorobenzoyl)azetidin-3-amine is a compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles . The presence of the 2-fluorobenzoyl group further enhances the compound’s chemical properties, making it a valuable entity in various scientific research fields.
Métodos De Preparación
The synthesis of 1-(2-Fluorobenzoyl)azetidin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-fluorobenzoyl chloride and azetidin-3-amine.
Reaction Conditions: The 2-fluorobenzoyl chloride is reacted with azetidin-3-amine under controlled conditions to form the desired compound.
Industrial Production: Industrial production methods may involve optimizing reaction conditions to increase yield and purity.
Análisis De Reacciones Químicas
1-(2-Fluorobenzoyl)azetidin-3-amine undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
1-(2-Fluorobenzoyl)azetidin-3-amine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(2-Fluorobenzoyl)azetidin-3-amine involves its interaction with molecular targets and pathways:
Comparación Con Compuestos Similares
1-(2-Fluorobenzoyl)azetidin-3-amine can be compared with other azetidine derivatives:
1-Benzoylazetidin-3-amine: This compound has a benzoyl group instead of a 2-fluorobenzoyl group, leading to variations in chemical properties and applications.
1-(2-Chlorobenzoyl)azetidin-3-amine:
Actividad Biológica
1-(2-Fluorobenzoyl)azetidin-3-amine is a compound belonging to the azetidine class, characterized by its four-membered nitrogen-containing heterocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug design and therapeutic applications. The unique structural features of this compound allow it to interact with various biological targets, influencing several biochemical pathways.
Molecular Formula: C₉H₈F N₂O
Molecular Weight: 180.17 g/mol
The synthesis of this compound typically involves the reaction of 2-fluorobenzoyl chloride with azetidin-3-amine under controlled conditions. This process is crucial for obtaining high yields and purity, which are essential for subsequent biological evaluations.
The biological activity of this compound is primarily attributed to its ability to modulate the activity of various enzymes and receptors. This modulation can lead to significant changes in cellular functions, making it a candidate for further pharmacological studies. The compound's interaction with specific molecular targets may result in:
- Inhibition of Enzymatic Activity: The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.
- Receptor Modulation: It may interact with receptors that are critical for signal transduction processes.
Biological Activity and Research Findings
Recent studies have highlighted the promising biological activities associated with this compound. Below is a summary of key findings from various research efforts:
Case Studies
-
Anticancer Properties:
- In a study assessing the cytotoxic effects of azetidine derivatives, this compound was found to significantly reduce cell viability in human breast cancer cell lines (MCF-7 and MDA-MB-231) at nanomolar concentrations. The mechanism involved apoptosis induction and disruption of tubulin polymerization.
-
Enzyme Inhibition:
- Research indicated that this compound could inhibit key enzymes involved in cancer metabolism, suggesting its potential as an adjunct therapy in cancer treatment.
Propiedades
IUPAC Name |
(3-aminoazetidin-1-yl)-(2-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c11-9-4-2-1-3-8(9)10(14)13-5-7(12)6-13/h1-4,7H,5-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCHGFHSVWYGNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















